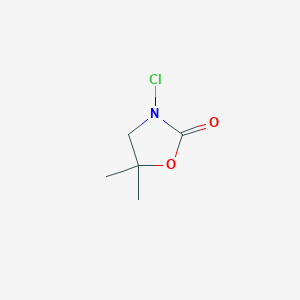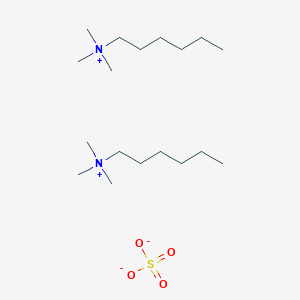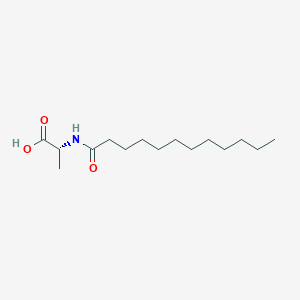
N-Dodecanoyl-D-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Dodecanoyl-D-alanine: is a compound that belongs to the class of N-acyl amino acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Dodecanoyl-D-alanine can be synthesized through the reaction of D-alanine with dodecanoic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of dodecanoic acid and the amino group of D-alanine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under mild conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of enzymatic catalysis, where lipases are employed to catalyze the acylation reaction. This method offers advantages such as mild reaction conditions, high selectivity, and reduced environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: N-Dodecanoyl-D-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted amides or esters.
Aplicaciones Científicas De Investigación
N-Dodecanoyl-D-alanine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-Dodecanoyl-D-alanine involves its surfactant properties. The compound can reduce the surface tension of aqueous solutions, allowing it to form micelles and emulsions. This property is particularly useful in drug delivery systems, where the compound can encapsulate hydrophobic drugs and enhance their solubility and bioavailability . The molecular targets and pathways involved include interactions with lipid bilayers and proteins in biological membranes, leading to changes in membrane fluidity and permeability .
Comparación Con Compuestos Similares
N-Lauroyl-L-alanine: Similar in structure but uses L-alanine instead of D-alanine.
N-Lauroyl-L-leucine: Uses leucine instead of alanine.
N-Lauroyl-L-phenylalanine: Uses phenylalanine instead of alanine.
Uniqueness: N-Dodecanoyl-D-alanine is unique due to its specific use of D-alanine, which can impart different stereochemical properties compared to its L-alanine counterpart. This can affect its interaction with biological systems and its overall efficacy in various applications .
Propiedades
Número CAS |
60654-16-2 |
|---|---|
Fórmula molecular |
C15H29NO3 |
Peso molecular |
271.40 g/mol |
Nombre IUPAC |
(2R)-2-(dodecanoylamino)propanoic acid |
InChI |
InChI=1S/C15H29NO3/c1-3-4-5-6-7-8-9-10-11-12-14(17)16-13(2)15(18)19/h13H,3-12H2,1-2H3,(H,16,17)(H,18,19)/t13-/m1/s1 |
Clave InChI |
UYTOHYBIBPDOKX-CYBMUJFWSA-N |
SMILES isomérico |
CCCCCCCCCCCC(=O)N[C@H](C)C(=O)O |
SMILES canónico |
CCCCCCCCCCCC(=O)NC(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



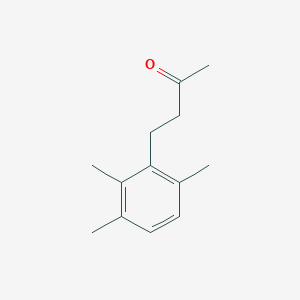

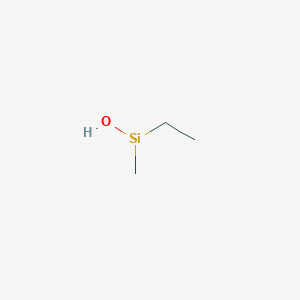
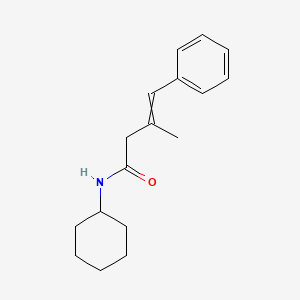
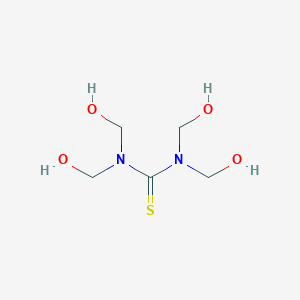
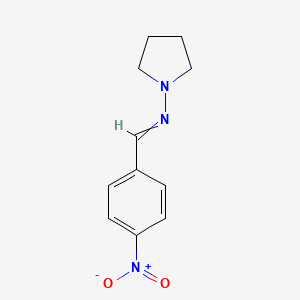



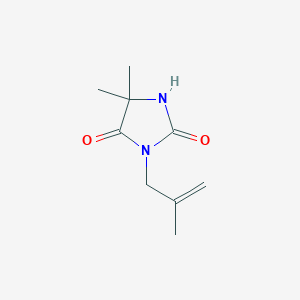
![Butanoic acid, 4-[(ethoxythioxomethyl)thio]-3-oxo-, ethyl ester](/img/structure/B14603968.png)
